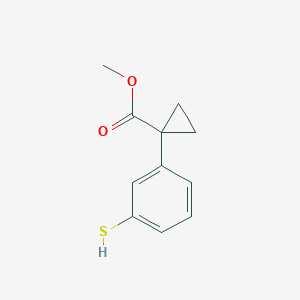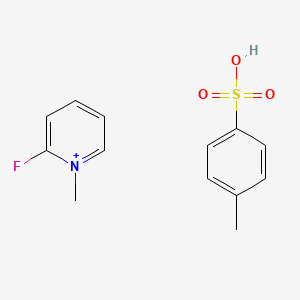
2-Fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methylpyridinium 4-toluenesulfonate is a chemical compound with the molecular formula C13H14FNO3S and a molecular weight of 283.32 g/mol . It is commonly used as a reagent in organic synthesis, particularly in peptide coupling reactions and the synthesis of α-ribonucleotides . The compound is known for its ability to enhance the sensitivity of detection in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
The synthesis of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate typically involves the reaction of 2-fluoropyridine with methyl iodide and p-toluenesulfonic acid in an organic solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
2-Fluoro-1-methylpyridinium 4-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the pyridine ring.
Coupling Reactions: It is widely used as a peptide coupling reagent, facilitating the formation of peptide bonds.
Derivatization Reactions: The compound is used in derivatization reactions to enhance the detection sensitivity of analytes in LC-MS.
Common reagents used in these reactions include nucleophiles, amines, and other coupling agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
2-Fluoro-1-methylpyridinium 4-toluenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate involves its ability to act as an electrophilic reagent, facilitating the formation of covalent bonds with nucleophiles . In peptide coupling reactions, it activates the carboxyl group of amino acids, allowing them to react with amines to form peptide bonds . The compound’s fluorine atom enhances its reactivity and stability, making it an effective reagent in various chemical reactions .
Comparison with Similar Compounds
2-Fluoro-1-methylpyridinium 4-toluenesulfonate can be compared with other similar compounds, such as:
2-Fluoro-1-methylpyridinium p-toluenesulfonate: Similar in structure and reactivity, used in similar applications.
1-Methyl-2-fluoropyridinium p-toluenesulfonate: Another fluorinated pyridinium compound with comparable properties.
4-Phenyl-1,2,4-triazolin-3,5-dione (PTAD): Used in derivatization reactions but with different reactivity and specificity.
The uniqueness of 2-Fluoro-1-methylpyridinium 4-toluenesulfonate lies in its specific reactivity profile and its ability to enhance detection sensitivity in analytical techniques .
Properties
Molecular Formula |
C13H15FNO3S+ |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1 |
InChI Key |
HQWDKLAIDBOLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


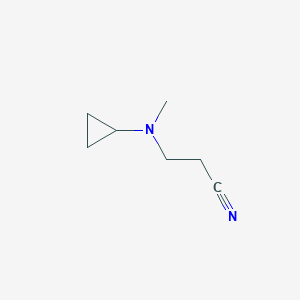
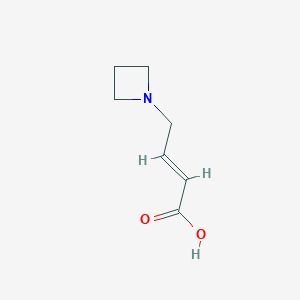
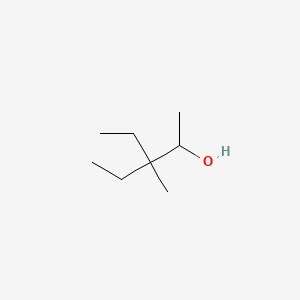
![12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)



![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
![tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B15198141.png)
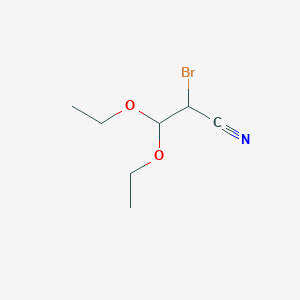
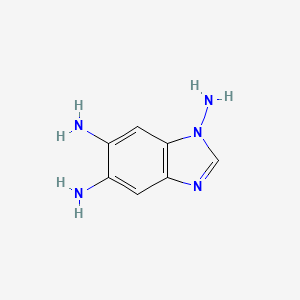
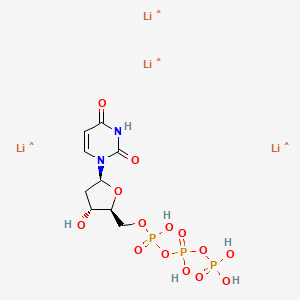
![(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)
